Title: Comprehensive ¹H and ¹³C NMR Spectral Characterization of Boc-C₂-Urea-N'-[4-(Boc-amino)butyl]-N'-[4-(carboxymethyl)phenyl]urea
Title: Comprehensive ¹H and ¹³C NMR Spectral Characterization of Boc-C₂-Urea-N'-[4-(Boc-amino)butyl]-N'-[4-(carboxymethyl)phenyl]urea
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of complex organic molecules, providing detailed information about the carbon-hydrogen framework.[1] This guide presents a comprehensive analysis and spectral characterization of a novel, multifunctional molecule, tentatively named based on its constituent fragments as Boc-C₂-Urea-N'-[4-(Boc-amino)butyl]-N'-[4-(carboxymethyl)phenyl]urea. Molecules of this class, featuring urea linkages, flexible alkyl chains, and terminal functional groups, are of significant interest in medicinal chemistry, often serving as linkers in Proteolysis Targeting Chimeras (PROTACs) or as scaffolds in drug discovery. This document provides a detailed, field-expert approach to the complete assignment of its ¹H and ¹³C NMR spectra, explains the causal relationships behind chemical shifts, and outlines a robust experimental protocol for data acquisition.
Introduction and Structural Hypothesis
The precise characterization of synthetic molecules is a cornerstone of chemical and pharmaceutical research.[2] The title compound, Boc-C₂-Urea-bis(Boc)-C₄-Urea-4-phenylacetic acid, represents a complex structure whose name suggests a linear assembly of several key functional motifs. For the purpose of this guide, we will proceed with a chemically logical interpretation of this nomenclature to define a target structure.
Our hypothesized structure consists of a 4-phenylacetic acid core, functionalized at the para-position of the phenyl ring with a multi-component urea-based linker. This linker contains a butylene (C₄) diamine derivative and an ethylene (C₂) diamine derivative, interconnected by urea functionalities and extensively protected with tert-butyloxycarbonyl (Boc) groups.
The complete structural elucidation of such a molecule is critically dependent on multi-nuclear NMR spectroscopy.[3] This guide will systematically deconstruct the molecule's NMR spectra to confirm this hypothesized structure.
Visualizing the Target Structure
A clear visual representation is essential for assigning NMR signals. The following diagram illustrates the hypothesized molecular structure with key atoms numbered for unambiguous reference in the subsequent spectral analysis.
Caption: Hypothesized structure of the target molecule.
Experimental Protocols: A Self-Validating System
The quality and reproducibility of NMR data are fundamentally dependent on meticulous sample preparation.[4] The following protocol is designed to yield high-resolution spectra suitable for complete structural assignment.
Materials and Reagents
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Analyte: ~15-25 mg of the purified title compound.
-
Deuterated Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended due to the multiple urea N-H protons and the carboxylic acid proton, which are more likely to be observed in this solvent compared to CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm (often included in the solvent by the manufacturer).
-
NMR Tube: High-precision 5 mm NMR tube, cleaned and oven-dried to remove any residual water or contaminants.[5][6]
Sample Preparation Workflow
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Weighing: Accurately weigh 15-25 mg of the dry, purified compound into a clean, small glass vial.[5]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently vortex or warm the vial to ensure complete dissolution of the sample. A homogeneous solution free of particulate matter is critical for achieving good spectral resolution.[7]
-
Filtration and Transfer: Construct a micro-filter by placing a small, tightly-packed plug of medical-grade cotton into a Pasteur pipette.[7] Transfer the sample solution through this filter directly into the NMR tube. This step removes any microscopic solids that can degrade spectral quality by interfering with the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to optimize its homogeneity across the sample volume.
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Analysis: Decoding the Proton Environments
The ¹H NMR spectrum provides four key pieces of information: the number of unique proton signals, their chemical shifts (electronic environment), their integration (relative number of protons), and their multiplicity (number of neighboring protons).[8]
Predicted ¹H NMR Signal Assignments
Based on the proposed structure, we can predict the signals in distinct regions of the spectrum.
| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Causality |
| Carboxylic Acid | COOH | > 11.0 | Broad Singlet | 1H | Highly deshielded acidic proton, position is concentration and temperature dependent. |
| Urea N-H | N11-H, N13-H, N20-H, N23-H | 6.0 - 8.5 | Broad | 4H | Protons on nitrogen are subject to exchange and quadrupole broadening. Their position is sensitive to hydrogen bonding.[9] |
| Aromatic | H3, H5 | 7.2 - 7.4 | Doublet | 2H | Protons ortho to the urea-substituted nitrogen are deshielded by its electron-withdrawing nature. |
| Aromatic | H2, H6 | 7.0 - 7.2 | Doublet | 2H | Protons meta to the urea-substituted nitrogen are less affected. |
| Benzylic | C7-H₂ | ~3.6 | Singlet | 2H | Adjacent to both an aromatic ring and a carbonyl group, resulting in a characteristic downfield shift.[10] |
| Methylene (N-CH₂) | C14-H₂, C17-H₂, C21-H₂, C22-H₂ | 3.1 - 3.4 | Multiplets | 8H | These protons are adjacent to nitrogen atoms, causing a significant downfield shift from the typical alkane region.[9] |
| Methylene (Alkyl) | C15-H₂, C16-H₂ | 1.4 - 1.6 | Multiplets | 4H | These central protons in the butyl chain are shielded and appear in the standard aliphatic region. |
| Boc (t-Butyl) | Boc-CH₃ (x2) | ~1.4 | Singlet(s) | 18H | The nine equivalent protons of each Boc group produce a very strong, sharp singlet, a hallmark of this protecting group.[11] The two groups may be slightly non-equivalent, potentially resulting in two closely spaced singlets. |
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon environment in the molecule.[12] Unlike ¹H NMR, peak integration is generally not quantitative, but the chemical shift is highly informative.[12] Spectra are typically proton-decoupled, meaning each carbon signal appears as a singlet.[12]
Predicted ¹³C NMR Signal Assignments
The wide spectral window (0-220 ppm) for ¹³C NMR allows for excellent signal dispersion.[12]
| Carbon(s) | Label | Predicted δ (ppm) | Rationale & Causality |
| Carboxylic Acid | C8 | 170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[10] |
| Urea Carbonyls | C12, C19 | 157 - 162 | Urea carbonyls are characteristic and appear in a distinct downfield region.[13] |
| Boc Carbonyls | Boc C=O (x2) | 155 - 156 | The carbamate carbonyl of the Boc group is also strongly deshielded. |
| Aromatic (Substituted) | C1, C4 | 135 - 145 | Quaternary aromatic carbons, with C4 being deshielded by the attached nitrogen. |
| Aromatic (CH) | C2, C3, C5, C6 | 115 - 130 | Protonated aromatic carbons. C3/C5 will be downfield from C2/C6. |
| Boc (Quaternary) | Boc C(CH₃)₃ (x2) | 78 - 82 | The quaternary carbon of the tert-butyl group has a highly characteristic chemical shift.[11] |
| Methylene (N-CH₂) | C14, C17, C21, C22 | 38 - 45 | Carbons directly bonded to nitrogen are deshielded and appear in this range. |
| Benzylic | C7 | ~41 | The benzylic carbon is influenced by the adjacent aromatic ring and carbonyl group.[10] |
| Boc (Methyls) | Boc C(CH₃)₃ (x2) | ~28 | The methyl carbons of the Boc group are highly shielded and produce a strong signal.[11] |
| Methylene (Alkyl) | C15, C16 | 25 - 29 | These carbons in the middle of the butyl chain are in a typical shielded alkane environment. |
Note: Further confirmation of CH, CH₂, and CH₃ assignments can be achieved using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which distinguishes carbons based on the number of attached protons.[14]
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by a sound structural hypothesis and executed with a robust experimental protocol, enables the unambiguous structural confirmation of Boc-C₂-Urea-bis(Boc)-C₄-Urea-4-phenylacetic acid. The key spectral signatures include the characteristic AA'BB' pattern of the para-substituted phenyl ring, the benzylic singlet of the acetic acid moiety, multiple distinct N-H and N-CH₂ signals for the linker, and the unmistakable large singlet (¹H) and quaternary/methyl signals (¹³C) of the two Boc protecting groups. This guide provides the framework for researchers to confidently interpret the NMR data for this and structurally related molecules, ensuring scientific integrity in drug development and chemical research.
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